N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15686126
InChI: InChI=1S/C16H16N6O5/c1-20-14-13(15(26)21(2)16(20)27)22(8-17-14)7-12(25)19-18-6-9-3-4-10(23)11(24)5-9/h3-6,8,23-24H,7H2,1-2H3,(H,19,25)/b18-6+
SMILES:
Molecular Formula: C16H16N6O5
Molecular Weight: 372.34 g/mol

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

CAS No.:

Cat. No.: VC15686126

Molecular Formula: C16H16N6O5

Molecular Weight: 372.34 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide -

Specification

Molecular Formula C16H16N6O5
Molecular Weight 372.34 g/mol
IUPAC Name N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Standard InChI InChI=1S/C16H16N6O5/c1-20-14-13(15(26)21(2)16(20)27)22(8-17-14)7-12(25)19-18-6-9-3-4-10(23)11(24)5-9/h3-6,8,23-24H,7H2,1-2H3,(H,19,25)/b18-6+
Standard InChI Key DVILAPUQSSKGRM-NGYBGAFCSA-N
Isomeric SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC(=C(C=C3)O)O
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC(=C(C=C3)O)O

Introduction

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is a complex organic compound belonging to the class of hydrazones. It features a distinctive structure comprising a hydrazide moiety linked to a methylidene group derived from a dihydroxyphenyl and a purine derivative. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Synthesis

The synthesis of N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide can be approached through several synthetic routes. These methods require careful control of reaction conditions such as temperature and pH to optimize yields and minimize side reactions. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Biological Activities

Studies suggest that compounds with similar structures exhibit significant biological activities, including anti-cancer properties and enzyme inhibition. The mechanism of action for this compound involves interactions at a molecular level, potentially influencing various biological pathways.

Applications and Future Research

Given its potential biological activities, N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide has potential applications in medicinal chemistry. Further research is needed to fully explore its therapeutic potential and to optimize its structure for improved efficacy.

Research Findings:

  • The compound's structure suggests potential for biological activity, similar to other hydrazones and purine derivatives.

  • Further studies are necessary to fully elucidate its biological effects and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator